molecular formula C12H8BrN3O2 B14527972 (E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene CAS No. 62820-73-9

(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene

Cat. No.: B14527972
CAS No.: 62820-73-9
M. Wt: 306.11 g/mol
InChI Key: JLNORYVHSFOQJJ-UHFFFAOYSA-N
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Description

(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a bromine atom attached to the phenyl ring at the 3-position and a nitro group attached to another phenyl ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.

    Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as a brominated or nitrated benzene derivative, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents like water, ethanol, or acetic acid are commonly used, and temperature control is crucial to prevent decomposition of diazonium salts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common for diazenes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: (E)-1-(3-Bromophenyl)-2-(4-aminophenyl)diazene.

    Substitution: Products depend on the nucleophile used, such as (E)-1-(3-Hydroxyphenyl)-2-(4-nitrophenyl)diazene.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: May serve as a probe or marker in biological studies due to its azo linkage.

    Medicine: Potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene depends on its specific application. In general, the azo linkage can undergo cleavage under certain conditions, releasing nitrogen gas and forming reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene: Similar structure but with a chlorine atom instead of bromine.

    (E)-1-(3-Bromophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both bromine and nitro groups, which can influence its reactivity and applications. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction, providing versatility in chemical transformations.

Properties

CAS No.

62820-73-9

Molecular Formula

C12H8BrN3O2

Molecular Weight

306.11 g/mol

IUPAC Name

(3-bromophenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C12H8BrN3O2/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(7-5-10)16(17)18/h1-8H

InChI Key

JLNORYVHSFOQJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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